Spartanamicin B - 134910-04-6

Spartanamicin B

Catalog Number: EVT-1212492
CAS Number: 134910-04-6
Molecular Formula: C42H53NO16
Molecular Weight: 827.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spartanamicin B is a natural product found in Micromonospora with data available.
Source and Classification

Spartanamicin B is classified as a secondary metabolite produced by the genus Micromonospora, which is renowned for its ability to synthesize a variety of bioactive compounds. This genus is a significant source of antibiotics and other therapeutic agents, contributing to the development of new drugs in the pharmaceutical industry .

Synthesis Analysis

The synthesis of Spartanamicin B involves complex biochemical pathways characteristic of actinomycetes. While specific synthetic routes in the laboratory have not been extensively documented, it is known that these compounds can be produced through fermentation processes involving optimal growth conditions for Micromonospora.

Fermentation Process

  1. Cultivation: The bacterial strain is cultivated in a nutrient-rich medium, typically including glycerol and proteose peptone.
  2. Fermentation Conditions: The fermentation is carried out at controlled temperatures (around 28°C) with continuous shaking to ensure adequate oxygen supply.
  3. Harvesting: After several days of fermentation, the culture broth is centrifuged to separate the cells from the liquid containing the antibiotic.
  4. Isolation: Various chromatographic techniques are employed to isolate Spartanamicin B from the culture broth .
Molecular Structure Analysis

The molecular formula of Spartanamicin B is identified as C42H53NO16C_{42}H_{53}NO_{16}. The structure features multiple functional groups, including hydroxyls and carbonyls, which contribute to its biological activity.

Structural Data

  • InChI Key: STUJMJDONFVTGM-PSCMOPHJSA-N
  • SMILES Notation: A representation of its structure can be expressed as:

The complexity of its structure suggests potential interactions with biological macromolecules, which may underpin its antifungal activity .

Chemical Reactions Analysis

Antifungal Activity Mechanism

The primary reaction pathway involves disrupting fungal cell wall synthesis or function, leading to cell lysis and death. The exact mechanistic details remain an area for further research but likely involve interference with key enzymatic processes within fungal cells.

Mechanism of Action

The mechanism by which Spartanamicin B exerts its antifungal effects involves targeting specific cellular components or pathways within fungi:

  1. Cell Wall Disruption: The compound may inhibit enzymes involved in synthesizing chitin or glucan, essential components of fungal cell walls.
  2. Membrane Integrity: It could also disrupt membrane integrity through interaction with lipid components, leading to increased permeability and eventual cell death .
Physical and Chemical Properties Analysis

Spartanamicin B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 825 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH and temperature.
  • Stability: Stability under various environmental conditions is crucial for its application as an antibiotic.

These properties influence its efficacy and application in clinical settings .

Applications

Spartanamicin B holds significant potential in scientific research and clinical applications:

  • Antifungal Treatments: It is primarily researched for treating fungal infections, particularly those resistant to conventional therapies.
  • Pharmaceutical Development: Its unique structure provides a scaffold for developing new antifungal agents through chemical modifications.
  • Agricultural Use: Given its antifungal properties, there is potential for application in agriculture to combat plant pathogens .
Introduction to Spartanamicin B

Historical Discovery of Anthracycline Antifungal Agents

Anthracyclines represent a historically significant class of microbial secondary metabolites initially recognized for their potent antitumor properties, with daunorubicin and doxorubicin being prominent examples. The discovery of antifungal anthracyclines emerged later as researchers expanded screening programs to identify natural products with activity against pathogenic fungi. Spartanamicin B was isolated and characterized in 1992 as part of a novel antifungal complex produced by a Micromonospora strain [1] [3]. This discovery occurred during a period of intensified investigation into actinomycete-derived antifungals to address the limited therapeutic options for systemic fungal infections. Unlike earlier anthracyclines that primarily exhibited antibacterial or cytotoxic activities, spartanamicins demonstrated significant and selective antifungal properties, representing a valuable addition to this structurally diverse compound class [1] [9]. Their discovery exemplified the continued potential of actinomycetes, particularly understudied genera like Micromonospora, to produce novel bioactive metabolites with clinically relevant applications beyond traditional antibacterial effects.

The isolation of spartanamicins followed bioassay-guided fractionation targeting activity against Candida albicans and other opportunistic fungi that were increasingly problematic in immunocompromised patients. At the time of discovery, Spartanamicin B demonstrated remarkable potency against several clinically relevant fungal pathogens, exhibiting minimum inhibitory concentrations (MIC) ranging from 0.2 to 1 μg/ml against various Candida and Aspergillus species, significantly lower than many existing antifungals [1]. This potency profile positioned it as a promising candidate for further development, though clinical translation remains unrealized to date. The discovery highlighted the structural versatility of anthracycline scaffolds, demonstrating that subtle modifications could redirect biological activity from cytotoxic to specifically antifungal applications, expanding the pharmacological potential of this compound class.

Table 1: Antifungal Spectrum of Spartanamicin B Compared to Spartanamicin A [1] [3]

Test OrganismSpartanamicin B MIC (μg/ml)Spartanamicin A MIC (μg/ml)
Candida albicans0.21.0
Aspergillus spp.0.55.0
Cladosporium spp.0.55.0
Cryptococcus spp.1.05.0
Rhodotorula spp.1.05.0
Staphylococcus spp.*0.55.0
Escherichia coli>100>100

Note: Activity against specific *Staphylococcus aureus strains was observed despite general resistance in this species

Taxonomic Origin of Spartanamicin B in Micromonospora spp.

Spartanamicin B originates from the actinobacterial genus Micromonospora, specifically strain MSU-43097 (deposited as ATCC 53803), which was isolated from a specialized ecological niche—potted soil containing asparagus (Asparagus officinalis L.) plants [1] [3]. This finding aligns with the recognized capacity of Micromonospora species to form symbiotic relationships with diverse plant species, including those in agricultural settings. The genus Micromonospora represents Gram-positive, spore-forming aerobic actinobacteria characterized by unique morphological features such as single spores attached to short substrate hyphae and carotenoid pigments that impart yellow, orange, red, purple, brown, or black coloration to colonies [2] [6]. Taxonomically, these bacteria belong to the family Micromonosporaceae within the class Actinobacteria, organisms renowned for their exceptional biosynthetic capabilities [7] [8].

The ecological distribution of Micromonospora spans diverse habitats, including terrestrial soils, marine sediments, mangrove ecosystems, and plant rhizospheres [2] [6]. Their prevalence in the asparagus rhizosphere suggests possible plant-microbe interactions that may influence secondary metabolite production. Strain MSU-43097 was isolated through conventional culture techniques using organic solvent extraction from harvested mycelial cake [1] [9]. Genomic analyses of related strains reveal that Micromonospora species possess substantial biosynthetic potential, typically encoding between 7-28 biosynthetic gene clusters (BGCs) per genome, with the majority belonging to type I polyketide synthase (T1PKS) and non-ribosomal peptide synthetase (NRPS) classes [2]. This genetic capacity underscores their evolutionary adaptation to produce structurally complex secondary metabolites like Spartanamicin B, likely serving ecological functions in microbial competition and niche establishment within plant-associated environments.

Table 2: Taxonomic Classification of Spartanamicin-Producing Strain [1] [2] [6]

Taxonomic RankClassificationNotable Characteristics
DomainBacteriaProkaryotic microorganisms
PhylumActinobacteriaHigh G+C content Gram-positive bacteria
ClassActinobacteriaIncludes most antibiotic-producing actinomycetes
OrderMicromonosporalesSoil-dwelling, spore-forming bacteria
FamilyMicromonosporaceaeIncludes genera with significant biosynthetic capabilities
GenusMicromonosporaSingle spores on substrate hyphae; diverse pigment production
SpeciesUnclassified (MSU-43097)Isolated from asparagus plant soil
Culture CollectionATCC 53803Accession number for reference strain

Structural Classification Within the Spartanamicin Family

Spartanamicin B belongs to the anthracycline antibiotic family, characterized by a tetracyclic quinone-aglycone core structurally similar to other anthracyclines like daunorubicin. However, it differentiates itself through unique glycosylation patterns and specific functional group modifications. Spartanamicin B is a glycoside comprising an anthracycline-derived aglycone linked to an aminosugar moiety, specifically identified as an aminodeoxysugar [1] [9]. Structural elucidation through spectral and chemical methods revealed that Spartanamicin B shares the same aglycone as Spartanamicin A but differs in the structure of its sugar component, explaining its enhanced bioactivity [1] [3]. This structural variation exemplifies how subtle modifications in glycosylation patterns significantly influence biological activity, particularly membrane interaction and target recognition in pathogenic fungi.

The spartanamicins belong to a specialized subgroup of anthracyclines characterized by their pronounced antifungal rather than cytotoxic activity. Within this structural family, Spartanamicin B is distinguished by its superior bioactivity compared to Spartanamicin A, attributed to the chemical configuration of its sugar moiety [1] [4]. The aminodeoxysugar component enhances molecular interactions with fungal membrane components or intracellular targets, though the exact structural basis remains under investigation. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirmed the presence of hydroxyl and carbonyl groups at positions consistent with anthracycline-type compounds but with distinct spin systems indicating specific structural modifications [9]. Acid hydrolysis studies further confirmed the presence of the aminodeoxysugar component, releasing the aglycone and sugar units separately [1] [9]. These structural features position Spartanamicin B as a chemically distinct entity within the anthracycline family, with specific structure-activity relationships differentiating it from both anticancer anthracyclines and earlier antifungal compounds.

Table 3: Structural Comparison of Spartanamicin Compounds [1] [4] [9]

Structural FeatureSpartanamicin BSpartanamicin ATypical Anticancer Anthracyclines
Aglycone CoreTetracyclic quinoneTetracyclic quinoneTetracyclic quinone
Glycosylation PatternMonoglycosylatedMonoglycosylatedMono- or diglycosylated
Sugar MoietyModified aminodeoxysugarModified hexoseDaunosamine, L-acosamine
Key Functional GroupsC-7 hydroxyl; C-10 carbonylC-7 hydroxyl; C-10 carbonylC-9 hydroxyl; C-13 carbonyl
Primary BioactivityAntifungalAntifungalCytotoxic/Antitumor
Specificity DeterminantAminosugar configurationHexose configurationAminosugar and aglycone modifications

Properties

CAS Number

134910-04-6

Product Name

Spartanamicin B

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

InChI Key

STUJMJDONFVTGM-PSCMOPHJSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

Spartanamicin B

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.